molecular formula C14H10BrClO2 B5715854 4-bromobenzyl 2-chlorobenzoate

4-bromobenzyl 2-chlorobenzoate

Cat. No.: B5715854
M. Wt: 325.58 g/mol
InChI Key: CAMNWTDKXDPDKH-UHFFFAOYSA-N
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Description

4-Bromobenzyl 2-chlorobenzoate is a halogenated aromatic ester composed of a 2-chlorobenzoic acid moiety esterified with a 4-bromobenzyl alcohol group. This compound is characterized by its dual halogen substitution (bromine at the para position of the benzyl group and chlorine at the ortho position of the benzoate ring), which significantly influences its electronic properties, reactivity, and biological interactions. It is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and advanced materials, such as nanostructured composites (e.g., silsesquioxane derivatives) .

Properties

IUPAC Name

(4-bromophenyl)methyl 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c15-11-7-5-10(6-8-11)9-18-14(17)12-3-1-2-4-13(12)16/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMNWTDKXDPDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromobenzyl 2-chlorobenzoate typically involves the esterification of 4-bromobenzyl alcohol with 2-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane for several hours .

Industrial Production Methods: On an industrial scale, the production of 4-bromobenzyl 2-chlorobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-Bromobenzyl 2-chlorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis. It may also serve as a precursor for the synthesis of biologically active compounds .

Industry: In the industrial sector, 4-bromobenzyl 2-chlorobenzoate is used in the manufacture of specialty chemicals, including pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 4-bromobenzyl 2-chlorobenzoate primarily involves its reactivity as an ester. In enzymatic reactions, it can be hydrolyzed by esterases to yield 4-bromobenzyl alcohol and 2-chlorobenzoic acid. The molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of 4-bromobenzyl 2-chlorobenzoate include:

Compound Name Substituents Key Differences Similarity Index (If Available)
Methyl 2-chlorobenzoate (M2CB) Methyl ester, 2-Cl on benzoate Lacks bromine; smaller ester group -
Methyl 4-bromo-2-chlorobenzoate Methyl ester, 4-Br, 2-Cl on benzoate Methyl vs. benzyl ester group 0.94
4-Bromo-2,5-dichlorobenzoic acid 4-Br, 2-Cl, 5-Cl on benzoic acid Free acid vs. ester; additional Cl 0.90
2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde Aldehyde group, 5-Cl on benzaldehyde Non-ester; aldehyde functionality -
  • Electronic Effects: The electron-withdrawing nature of the 2-chloro substituent on the benzoate ring reduces electron density, enhancing electrophilic substitution resistance compared to non-halogenated analogs like benzyl benzoate . The 4-bromobenzyl group further polarizes the molecule, influencing its reactivity in nucleophilic displacement reactions .
  • Steric Effects : The benzyl ester group introduces steric bulk compared to methyl esters (e.g., M2CB), affecting solubility and reaction kinetics. For example, benzyl esters typically exhibit slower hydrolysis rates than methyl esters under basic conditions .

Physicochemical Properties

  • Solubility : The compound’s solubility in polar solvents (e.g., DMSO, THF) is lower than methyl esters (e.g., M2CB) due to the hydrophobic benzyl group .
  • Thermal Stability: Halogenation enhances thermal stability. For instance, 4-bromobenzyl 2-chlorobenzoate decomposes at ~250°C, whereas non-halogenated benzyl benzoate degrades at ~200°C .

Q & A

Q. What computational tools aid in predicting the reactivity of 4-bromobenzyl 2-chlorobenzoate?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 16 to model reaction pathways (e.g., ester hydrolysis activation energy) and identify electrophilic sites.
  • MD Simulations : Simulate solvent effects on conformational stability using GROMACS .

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